Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
“Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine” is a complex organic compound. It contains a cyclohexyl group, an ethyl group, a sulfonyl group, and a phenyl group with methoxy, methyl, and methylethyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl group, the introduction of the ethyl group, and the creation of the sulfonyl group. The phenyl group with its substituents would also need to be synthesized separately before being attached to the rest of the molecule .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, while the ethyl group would be a linear alkyl chain. The sulfonyl group would introduce a sulfur atom, and the phenyl group would provide an aromatic ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The cyclohexyl and ethyl groups are generally quite stable and unreactive. The sulfonyl group could potentially undergo reactions with nucleophiles, and the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Geometrical Isomerism and Sulfone Reactions
Research on the reactions of phenylmethanesulfonyl chloride with tertiary amines highlighted the formation of geometrical isomers about a carbon–sulfur double bond. This study provides insights into the reactivity and potential applications of sulfone compounds in creating isomeric structures, which could be relevant for understanding the behavior of compounds like Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine in similar contexts (King & Durst, 1966).
Cyclization Cascades and Heterocycle Formation
The tandem Pummerer/Mannich cyclization cascade of alpha-sulfinylamides was explored as a method to prepare aza-heterocycles. This research outlines a versatile approach for synthesizing complex molecular structures, potentially offering a pathway to novel derivatives of Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine with heterocyclic frameworks (Padwa et al., 2002).
Synthesis of Functionalized Cyclohexenes
A novel synthesis method for di- and trisubstituted cyclohexenes from an arene through multiple nucleophilic addition reactions to a phenyl sulfone was described. This process may have implications for the functionalization of Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine, offering routes to diversify its molecular structure for various scientific applications (Simpson et al., 2022).
Rh(II)-Catalyzed Oxidative Amination and Cyclization
The Rh(II)-catalyzed chemoselective oxidative amination and cyclization cascade of 1-(arylethynyl)cycloalkyl)methyl sulfamates represents another relevant chemical reaction, potentially applicable to the modification or synthesis of novel derivatives of Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine. This study emphasizes the creation of nitrogen-containing heterocycles, expanding the functional capacity of sulfamate-based compounds (Pan, Wei, & Shi, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3S/c1-6-20(16-10-8-7-9-11-16)24(21,22)19-13-17(14(2)3)15(4)12-18(19)23-5/h12-14,16H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIFSSJYPPXFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine |
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